3,6-Dimethylpicolinonitrile
Description
3,6-Dimethylpicolinonitrile (C₈H₈N₂) is a substituted pyridine derivative featuring methyl groups at the 3- and 6-positions and a nitrile group at the 2-position. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing nitrile group and steric effects of the methyl substituents. Its stability and reactivity are modulated by the positions of the methyl groups, which influence electronic distribution and steric hindrance .
Properties
IUPAC Name |
3,6-dimethylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-4-7(2)10-8(6)5-9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZCKTXCBOLZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479248 | |
| Record name | 3,6-Dimethylpicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68164-77-2 | |
| Record name | 3,6-Dimethylpicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylpicolinonitrile typically involves the reaction of 3,6-dimethylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired nitrile product. The reaction can be represented as follows:
3,6-Dimethylpyridine+Cyanogen Bromide→this compound+HBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylpicolinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 3,6-Dimethylpicolinic acid.
Reduction: 3,6-Dimethylpicolinamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dimethylpicolinonitrile involves its interaction with specific molecular targets and pathways. As a nitrile derivative, it can participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below compares key structural and electronic properties of 3,6-Dimethylpicolinonitrile with analogs:
Key Findings :
- Electron-Donating vs. Withdrawing Groups: Methyl groups in this compound mildly activate the pyridine ring toward electrophilic substitution compared to electron-withdrawing groups like -Cl or -CF₃, which deactivate the ring .
Reactivity Comparison :
- The nitrile group in this compound is less electrophilic than in 3,6-Dichloropicolinonitrile due to the electron-donating methyl groups. This reduces its reactivity in hydrolysis or nucleophilic addition reactions .
- Amino-substituted derivatives (e.g., 3-Amino-6-(trifluoromethyl)picolinonitrile) exhibit enhanced solubility in polar solvents, facilitating their use in aqueous-phase reactions .
Research Trends and Challenges
- Regioselectivity : Achieving precise substitution patterns (e.g., 3,6-dimethyl vs. 2,6-dimethyl) remains challenging, requiring advanced catalytic systems .
- Sustainability: Chlorinated derivatives face scrutiny due to environmental persistence, driving demand for methyl-substituted alternatives like this compound .
Biological Activity
3,6-Dimethylpicolinonitrile (DMPN) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is a derivative of picolinonitrile, characterized by two methyl groups at the 3 and 6 positions of the pyridine ring. Its chemical structure can be represented as follows:
This structure contributes to its unique chemical reactivity and biological activity.
1. Antimicrobial Activity
DMPN has demonstrated notable antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, research has shown that DMPN effectively inhibits the growth of Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that DMPN could be a potential candidate for developing new antimicrobial agents.
2. Anticancer Properties
Recent studies have highlighted the anticancer potential of DMPN. It has been found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the modulation of apoptotic pathways.
Case Study:
In a study conducted on MCF-7 breast cancer cells, DMPN treatment resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. The compound was shown to induce G0/G1 phase arrest, leading to decreased proliferation rates.
3. Anti-inflammatory Effects
DMPN has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Research Findings:
A study demonstrated that DMPN reduced TNF-α levels by approximately 40% at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent.
The biological activity of DMPN can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition: DMPN acts as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Modulation: It may modulate receptors associated with pain and inflammation, contributing to its analgesic effects.
- DNA Interaction: Preliminary studies suggest that DMPN can intercalate with DNA, affecting replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
